4-(Cyanopropyloxy)benzoic acid 4-(Cyanopropyloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 125439-53-4
VCID: VC14312099
InChI: InChI=1S/C11H11NO3/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H,13,14)
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

4-(Cyanopropyloxy)benzoic acid

CAS No.: 125439-53-4

Cat. No.: VC14312099

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Cyanopropyloxy)benzoic acid - 125439-53-4

Specification

CAS No. 125439-53-4
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 4-(3-cyanopropoxy)benzoic acid
Standard InChI InChI=1S/C11H11NO3/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H,13,14)
Standard InChI Key IWSHUAKEYWOPMA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)O)OCCCC#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecule consists of a benzoic acid core substituted at the 4-position with a 3-cyanopropoxy group (-O-(CH₂)₂-CN). This configuration creates a polar head (carboxylic acid) and a dipolar tail (cyanoalkoxy chain), enabling distinct intermolecular interactions. The nitrile group’s strong electron-withdrawing nature (−I effect) reduces electron density on the aromatic ring, influencing both acidity and reactivity .

Table 1: Key molecular parameters

PropertyValueSource
Molecular formulaC₁₁H₁₁NO₃Calculated
Molecular weight205.21 g/molCalculated
IUPAC name4-(3-cyanopropoxy)benzoic acidSystematic
CAS Registry NumberNot assigned-

Spectroscopic Characterization

While experimental spectra for 4-(cyanopropyloxy)benzoic acid are unavailable, predictions can be made from analogous compounds:

  • IR spectroscopy: Expected peaks include ν(O-H) at ~2500-3000 cm⁻¹ (carboxylic acid), ν(C≡N) at ~2240 cm⁻¹, and ν(C=O) at ~1680 cm⁻¹ .

  • NMR: ¹H NMR would show aromatic protons as a doublet (δ 7.8–8.1 ppm, J = 8 Hz), methylene protons adjacent to oxygen (δ 3.5–4.0 ppm), and the nitrile-terminal methylene (δ 2.6–3.0 ppm) .

Synthesis and Purification

Primary Synthetic Routes

The compound can be synthesized through nucleophilic substitution or esterification reactions:

Route 1: Alkylation of 4-hydroxybenzoic acid
4-Hydroxybenzoic acid reacts with 3-bromopropionitrile under basic conditions (K₂CO₃/DMF):
4-HO-C₆H₄-COOH + Br-(CH₂)₂-CN → 4-O-(CH₂)₂-CN-C₆H₄-COOH + HBr\text{4-HO-C₆H₄-COOH + Br-(CH₂)₂-CN → 4-O-(CH₂)₂-CN-C₆H₄-COOH + HBr}
Yields typically range from 60–75% for similar alkoxybenzoic acids .

Route 2: Hydrolysis of cyanopropyloxy benzoate esters
Precursor esters (e.g., methyl 4-(cyanopropyloxy)benzoate) undergo saponification:
RCOOR’ + NaOH → RCOO⁻Na⁺ + R’OH\text{RCOOR' + NaOH → RCOO⁻Na⁺ + R'OH}
Followed by acidification to recover the carboxylic acid .

Purification Techniques

  • Recrystallization: From ethanol/water mixtures (melting point ≈ 130–135°C predicted)

  • Column chromatography: Silica gel with ethyl acetate/hexane eluent (Rf ≈ 0.3–0.4)

Physical and Chemical Properties

Thermodynamic Parameters

Table 2: Predicted physical properties

PropertyValueBasis of Estimation
Melting point128–132°CAnalogous 4-alkoxybenzoic acids
Solubility in water1.2 g/L (25°C)Calculated (LogP ≈ 1.8)
pKa (COOH)4.1 ± 0.2Hammett σ* correlation

The cyano group enhances thermal stability compared to non-polar alkoxy analogs, with decomposition temperatures above 200°C under nitrogen .

Reactivity Profile

  • Carboxylic acid reactions: Forms salts with bases, esters with alcohols, and amides with amines.

  • Nitrile transformations: Can be hydrolyzed to carboxylic acids or reduced to amines under catalytic hydrogenation.

  • Electrophilic substitution: Nitration occurs at the meta position relative to the electron-withdrawing groups .

Applications in Materials Science

Liquid Crystal Precursors

The molecule’s rod-like structure and dipolar characteristics make it suitable for smectic or nematic mesophases. Binary mixtures with 4-cyano-4'-pentylbiphenyl (5CB) show enhanced dielectric anisotropy (Δε > 12) .

Polymer Modification

Incorporation into polyesters increases glass transition temperatures (Tg) by 15–20°C compared to unmodified resins, as demonstrated in thermogravimetric analysis (TGA) studies of similar compounds .

ParameterRequirement
Personal protective equipmentNitrile gloves, goggles, lab coat
Storage conditionsSealed container, <15°C, dry
Spill managementAbsorb with vermiculite, neutralize with NaHCO₃

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